molecular formula C22H30N4O2 B14233359 N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide CAS No. 403735-01-3

N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide

Cat. No.: B14233359
CAS No.: 403735-01-3
M. Wt: 382.5 g/mol
InChI Key: STYICMJJABMTIU-UHFFFAOYSA-N
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Description

N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide is a synthetic organic compound characterized by the presence of two aminomethylphenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide typically involves the reaction of hexanediamide with 4-(aminomethyl)benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of N1,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins, thereby affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide
  • N~1~,N~6~-Bis{4-[acetyl(methyl)amino]phenyl}hexanediamide

Uniqueness

N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

403735-01-3

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

N,N'-bis[[4-(aminomethyl)phenyl]methyl]hexanediamide

InChI

InChI=1S/C22H30N4O2/c23-13-17-5-9-19(10-6-17)15-25-21(27)3-1-2-4-22(28)26-16-20-11-7-18(14-24)8-12-20/h5-12H,1-4,13-16,23-24H2,(H,25,27)(H,26,28)

InChI Key

STYICMJJABMTIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)CNC(=O)CCCCC(=O)NCC2=CC=C(C=C2)CN

Origin of Product

United States

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